![molecular formula C10H10F3NO B2947480 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine CAS No. 2200572-74-1](/img/structure/B2947480.png)
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorocyclobutyl group attached to a pyridine ring, which is further substituted with a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate . The synthetic route generally includes the following steps:
Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group is synthesized through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether.
Attachment to the Pyridine Ring: The difluorocyclobutyl group is then attached to the pyridine ring through a series of reactions involving nucleophilic substitution and cyclization.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group and the fluorine atom on the pyridine ring contribute to its reactivity and binding affinity. These structural features enable the compound to modulate biological processes by interacting with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine can be compared with other similar compounds, such as:
3,3-Difluorocyclobutanol: This compound contains a difluorocyclobutyl group but lacks the pyridine ring and fluorine substitution.
3,6-Dichloropyridazine: This compound has a pyridine ring with chlorine substitutions instead of fluorine.
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-8-1-2-9(14-5-8)15-6-7-3-10(12,13)4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVNYGQWJSESQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
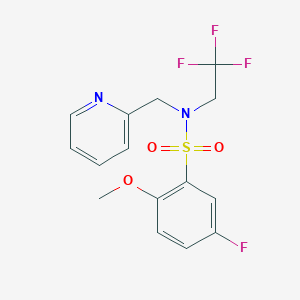
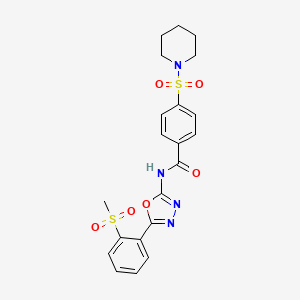
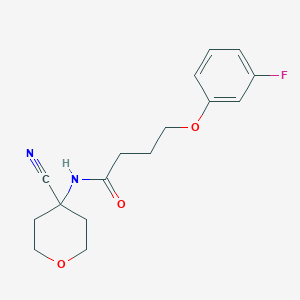
![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/new.no-structure.jpg)
![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)
![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)
![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)
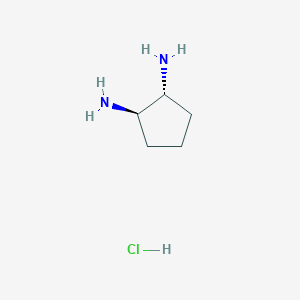
![methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2947415.png)
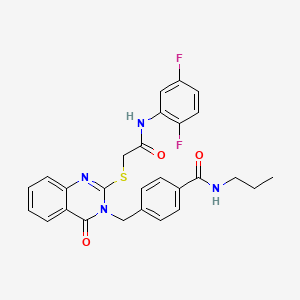
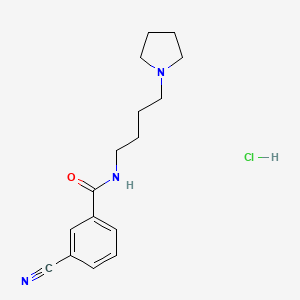

![3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B2947420.png)
